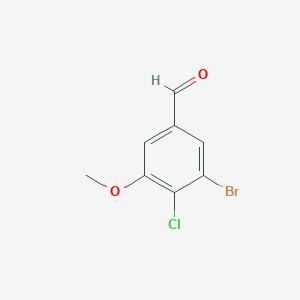
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene is an organic compound with a complex structure characterized by the presence of multiple methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene can be achieved through several synthetic routes. One common method involves the condensation of guaiacol with acetyl chloride, followed by a series of reactions including hydrolysis, oxidation, and methylation . The process typically involves the use of reagents such as aluminium chloride, hydrogen peroxide, and dimethyl sulfate under controlled conditions to yield the desired product . Industrial production methods often focus on optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced methoxy derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene involves its interaction with various molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. The compound can form stable intermediates, which then undergo further transformations to exert its effects .
Comparison with Similar Compounds
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene can be compared with other methoxy-substituted benzene derivatives:
1,2,3-Trimethoxybenzene: Lacks the methoxyvinyl group, making it less reactive in certain coupling reactions.
1,2,4-Trimethoxybenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,3,5-Trimethoxybenzene: Used in different applications due to its symmetrical structure and distinct reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of methoxy-substituted benzenes in scientific research.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1,2,3-trimethoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C12H16O4/c1-8(13-2)9-6-7-10(14-3)12(16-5)11(9)15-4/h6-7H,1H2,2-5H3 |
InChI Key |
WTQNEKFLFUYLFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=C)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


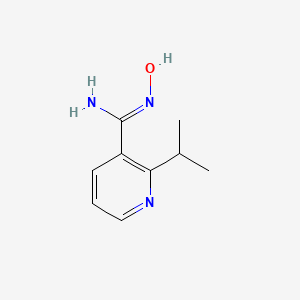

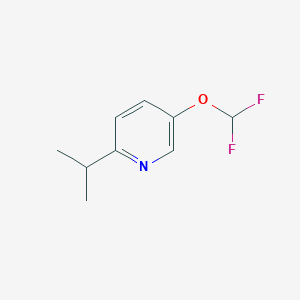
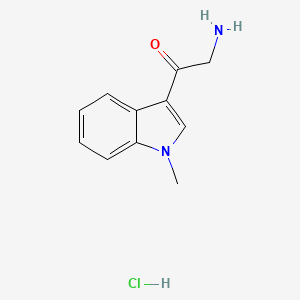
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

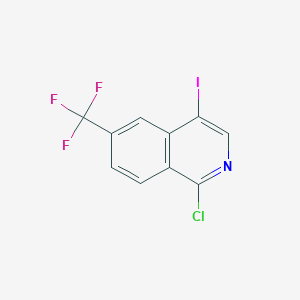
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
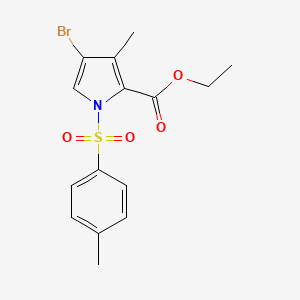
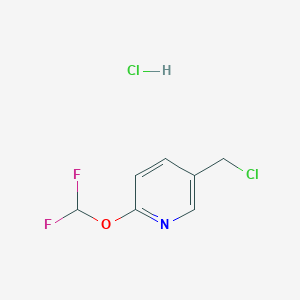
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
